molecular formula C23H22BrCl2N3O3 B4566502 N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide

N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide

Cat. No.: B4566502
M. Wt: 539.2 g/mol
InChI Key: WQFFZCIWTNEYPP-WEVVVXLNSA-N
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Description

N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H22BrCl2N3O3 and its molecular weight is 539.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 537.02216 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Hassan, Hafez, and Osman (2014) synthesized similar compounds to N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide, focusing on the cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Photoreactive Polymers

  • Akiyama and Tamaoki (2004) reported on polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides. These polymers demonstrate photoresponsive affinity to water, suggesting applications in materials science and environmental engineering (Akiyama & Tamaoki, 2004).

Corrosion Protection

  • Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, which are structurally similar to the compound . Their research focuses on mild steel protection in acidic environments, highlighting potential industrial applications (Paul, Yadav, & Obot, 2020).

Polymerization Applications

  • Convertine, Ayres, Scales, Lowe, and McCormick (2004) explored the polymerization of N-isopropylacrylamide, a related compound, for drug delivery applications. This suggests potential use in pharmaceutical research and development (Convertine et al., 2004).

Liquid Crystalline Properties

  • Thaker, Solanki, Patel, and Patel (2013) synthesized compounds involving 1,3,5-trisubstituted pyrazolone derivatives, similar to the compound , and studied their liquid crystalline properties. This research may have implications for the development of new liquid crystal display (LCD) technologies (Thaker et al., 2013).

Enhanced Oil Recovery

  • Gou, Luo, Liu, Zhao, He, Pan, and Guo (2015) used related acrylamide-based copolymers for enhanced oil recovery. This suggests potential applications in the petroleum industry (Gou et al., 2015).

Properties

IUPAC Name

(E)-N-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3O3/c1-14(2)32-20-8-4-15(10-21(20)31-3)5-9-22(30)27-23-18(24)13-29(28-23)12-16-6-7-17(25)11-19(16)26/h4-11,13-14H,12H2,1-3H3,(H,27,28,30)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFFZCIWTNEYPP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide
Reactant of Route 6
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N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.